5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis and Advanced Chemical Materials Research
The pyrrole ring is a five-membered aromatic heterocycle that serves as a fundamental building block in a vast array of natural products and synthetic compounds. alliedacademies.orgbiolmolchem.com Its unique electronic properties and ability to be functionalized at various positions make it a "privileged scaffold" in medicinal chemistry. alliedacademies.orgnih.gov
In Organic Synthesis and Medicinal Chemistry: Pyrrole derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The pyrrole framework is a key component in complex, biologically vital macrocycles like heme, chlorophyll, and vitamin B12. alliedacademies.org In drug design, the pyrrole nucleus is often used as a starting point for creating libraries of compounds to screen for therapeutic activity. researchgate.netnih.gov Many approved drugs incorporate this moiety, highlighting its importance in developing treatments for a range of diseases. alliedacademies.orgresearchgate.net
In Advanced Materials Research: Beyond medicine, the pyrrole scaffold is crucial in materials science. Pyrrole can be readily polymerized to form polypyrrole, a well-known conductive polymer with applications in electronics, sensors, and corrosion inhibition. alliedacademies.org Furthermore, pyrrole derivatives are used in the synthesis of dyes, photographic chemicals, and perfumes. alliedacademies.org The copolymerization of pyrrole with aldehydes like terephthalaldehyde (B141574) can produce microporous organic frameworks, which are materials with high surface areas useful for gas storage and catalysis. rsc.org
Strategic Positioning of Halogenated Phenyl-Substituted Pyrrole Carbaldehydes in Chemical Design and Development
The specific structure of 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde combines three strategically important chemical motifs: a halogen (fluorine), a phenyl substituent, and a carbaldehyde group. Each component imparts distinct properties that are highly desirable in chemical design, particularly in the realm of drug discovery.
The Role of Fluorine: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. researchgate.net Fluorine's high electronegativity and small size can lead to significant improvements in:
Metabolic Stability: Replacing a hydrogen atom with a fluorine atom can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body. mdpi.comtandfonline.com
Binding Affinity: The C-F bond can participate in favorable interactions with protein targets, potentially increasing the potency of a drug. tandfonline.comresearchgate.net
Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, bioavailability, and pKa, which are critical for how a drug is absorbed, distributed, and excreted. researchgate.netresearchgate.netbenthamscience.com
Table 1: Effects of Fluorine Substitution in Drug Design
The Phenyl-Substituent: Attaching an aryl (phenyl) group to the pyrrole ring creates a class of compounds known as arylpyrroles. This structural motif is found in numerous natural products with significant biological activity, such as the antifungal agent pyrrolnitrin. acs.orgnih.gov The phenyl ring provides a scaffold that can be further modified and can participate in key binding interactions (e.g., pi-stacking) with biological targets.
The Pyrrole-2-carbaldehyde Group: The aldehyde (-CHO) group at the 2-position of the pyrrole ring is a versatile chemical handle. acs.org It serves as a key intermediate for building more complex molecules through a variety of chemical reactions, such as the Vilsmeier-Haack reaction, oxidations, and reductions. acs.orgorganic-chemistry.orgpharmaguideline.comacs.org Pyrrole-2-carbaldehydes are valuable precursors in the synthesis of pharmaceuticals, natural products, and functional materials like fluorescent dyes. nih.govmdpi.com
Overview of Key Academic Research Directions Pertaining to this compound and Related Structural Motifs
While extensive academic research specifically targeting this compound is not widely documented, significant research exists for its constituent parts and closely related isomers, which illuminates its potential applications and areas of scientific interest.
Synthesis of Functionalized Pyrroles: A primary research focus is the development of efficient and environmentally friendly methods for synthesizing polysubstituted pyrroles. Modern synthetic strategies include copper- and iodine-mediated oxidative annulation, which allows for the construction of pyrrole-2-carbaldehyde derivatives from readily available starting materials like aryl methyl ketones and anilines. acs.orgorganic-chemistry.orgacs.org Research into halogenated arylpyrroles often involves palladium-catalyzed cross-coupling reactions to precisely install the aryl group onto the pyrrole ring. acs.org
Applications in Medicinal Chemistry: Research on related structures provides strong indications of the potential utility of this compound.
Isomeric Precursors: The isomer, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a well-known and critical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal diseases. chemicalbook.comechemi.com This highlights the value of the 5-(2-fluorophenyl)-pyrrole core in modern pharmaceuticals.
Antibacterial Agents: Halogen-doped pyrrole building blocks are actively researched for the development of new antibacterial drugs. researchgate.netacs.org For instance, halogenated pyrrole-2-carboxamides have been synthesized and shown to be nanomolar inhibitors of bacterial DNA gyrase, demonstrating the potential of these motifs in combating antibiotic resistance. researchgate.net Natural pyrrole derivatives also show promise as quorum sensing inhibitors, which can disrupt bacterial biofilm formation and enhance the efficacy of existing antibiotics. nih.gov
Materials Science and Chemical Biology: The pyrrole-2-carbaldehyde moiety is a precursor for creating BODIPY dyes, a class of fluorescent dyes with applications in biological imaging. mdpi.com The reactivity of the aldehyde group allows for the construction of larger, conjugated systems that are of interest in the development of new organic electronic materials.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-14)13-11/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQBICSDXRPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(N2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249202 | |
| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-99-6 | |
| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912763-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 2 Fluorophenyl 1h Pyrrole 2 Carbaldehyde and Relevant Precursors
Foundational Pyrrole (B145914) Synthesis Strategies Applicable to Substituted Pyrrole Rings
Several classical and contemporary named reactions in organic chemistry provide robust pathways for the synthesis of substituted pyrroles. These methods can be adapted to introduce the desired 2-fluorophenyl and eventual formyl substituents.
Adaptations of Paal-Knorr Condensation for 2,5-Disubstituted Pyrroles
The Paal-Knorr synthesis is a versatile and widely used method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of a 2,5-disubstituted pyrrole such as 5-(2-fluorophenyl)-1H-pyrrole, a key precursor would be a 1-(2-fluorophenyl)-1,4-dicarbonyl compound.
The general mechanism of the Paal-Knorr pyrrole synthesis commences with the attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. Subsequent intramolecular attack of the amine on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is often carried out with a weak acid catalyst, like acetic acid, to facilitate the reaction while avoiding the formation of furan (B31954) byproducts which can occur under strongly acidic conditions. organic-chemistry.org
To apply this to the target molecule, one would require the synthesis of a precursor such as 1-(2-fluorophenyl)butane-1,4-dione. This diketone could then be reacted with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, to yield 2-(2-fluorophenyl)-5-methylpyrrole. While this provides the desired 5-aryl substituent, further functionalization of the methyl group would be necessary to introduce the 2-carbaldehyde.
| Reactants | Conditions | Product |
| 1,4-Dicarbonyl Compound | Primary Amine or Ammonia, Acid Catalyst | Substituted Pyrrole |
| 1-(2-Fluorophenyl)butane-1,4-dione | NH₃/NH₄⁺ | 2-(2-Fluorophenyl)-5-methylpyrrole |
Hantzsch Pyrrole Synthesis and its Variations for Functionalized Pyrroles
The Hantzsch pyrrole synthesis is another classical method that allows for the construction of substituted pyrroles from the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgpharmaguideline.com This multi-component reaction provides a high degree of flexibility in the substitution pattern of the resulting pyrrole.
The mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org
For the synthesis of a pyrrole with a 2-fluorophenyl group at the 5-position and a precursor to the formyl group at the 2-position, one could envision a strategy involving an α-halo ketone bearing the 2-fluorophenyl group and a β-ketoester that can be later converted to a formyl group. For example, reacting ethyl 4-chloro-3-oxobutanoate with 2-fluoroacetophenone (B1329501) in the presence of ammonia would lead to a pyrrole with a 2-fluorophenyl group and an ester group, which could then be reduced to the desired aldehyde.
| Reactant 1 | Reactant 2 | Reagent | Product |
| β-Ketoester | α-Haloketone | Ammonia or Primary Amine | Substituted Pyrrole |
| Ethyl acetoacetate | 2-Bromo-1-(2-fluorophenyl)ethan-1-one | Ammonia | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |
Knorr Pyrrole Synthesis and Related Methodologies
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another β-dicarbonyl compound. wikipedia.org A key feature of this reaction is that the α-amino-ketones are often generated in situ from the corresponding α-oximino-ketones due to their instability. wikipedia.org
The reaction proceeds through the formation of an enamine from the β-ketoester and the α-amino-ketone, followed by cyclization and dehydration. The Knorr synthesis is particularly useful for preparing pyrroles with specific substitution patterns. To synthesize a precursor for 5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde, one could utilize an α-amino ketone derived from a 2-fluorophenyl-containing starting material. For instance, the condensation of an α-amino-β-ketoester with a ketone containing the 2-fluorophenyl group could be a viable route.
A convenient two-step preparation of NH-free 5-aryl-pyrrole-2-carboxylates has been described, which involves the catalytic borylation of a pyrrole-2-carboxylate ester followed by a Suzuki coupling. researchgate.net This modern adaptation showcases how classical methods can be integrated with contemporary cross-coupling strategies to access highly functionalized pyrroles.
| Reactant 1 | Reactant 2 | Product |
| α-Amino-ketone | β-Ketoester | Substituted Pyrrole |
| 2-Amino-1-(2-fluorophenyl)ethan-1-one | Ethyl acetoacetate | Ethyl 4-(2-fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
Barton-Zard Synthesis and other Modern Cyclization Approaches
The Barton-Zard pyrrole synthesis is a powerful and convergent method for the preparation of pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgallaboutchemistry.net This reaction is particularly useful for synthesizing pyrroles with a variety of substituents.
The mechanism involves a Michael-type addition of the enolate of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org To synthesize a pyrrole with a 2-fluorophenyl group at the 5-position, a (2-nitrovinyl)benzene derivative bearing a fluorine at the ortho position would be a suitable starting material. Reaction of 1-fluoro-2-(2-nitrovinyl)benzene (B1336865) with ethyl isocyanoacetate would yield ethyl 5-(2-fluorophenyl)-1H-pyrrole-2-carboxylate, a direct precursor that can be converted to the target aldehyde.
| Reactant 1 | Reactant 2 | Product |
| Nitroalkene | α-Isocyanoacetate | Pyrrole-2-carboxylate |
| 1-Fluoro-2-(2-nitrovinyl)benzene | Ethyl isocyanoacetate | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-2-carboxylate |
Targeted Synthetic Routes to this compound
Once the 5-(2-fluorophenyl)-1H-pyrrole core has been synthesized, the introduction of the formyl group at the C2 position is a crucial final step.
Introduction of the Formyl Group at the C2 Position (e.g., Vilsmeier-Haack Formylation on Pyrroles)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. pharmaguideline.comquimicaorganica.org The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). chemistrysteps.com
The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich pyrrole ring attacks the electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. quimicaorganica.org For 5-substituted pyrroles, formylation generally occurs at the vacant α-position (C2). Therefore, the Vilsmeier-Haack formylation of 5-(2-fluorophenyl)-1H-pyrrole is a direct and efficient method to obtain this compound. The synthesis of the precursor, 2-phenyl-1H-pyrrole, and its subsequent formylation using trichlorophosphate and DMF has been reported to produce 5-phenyl-1H-pyrrole-2-carbaldehyde in high yield. lookchem.com A similar strategy would be directly applicable for the 2-fluorophenyl analogue.
| Substrate | Reagents | Product |
| 5-(2-Fluorophenyl)-1H-pyrrole | DMF, POCl₃ | This compound |
Strategies for Introducing the 2-Fluorophenyl Moiety at C5 of the Pyrrole Ring (e.g., Cross-Coupling Reactions)
The introduction of the 2-fluorophenyl group at the C5 position of the pyrrole ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a predominant strategy for this transformation. This method involves the reaction of a 5-halo-1H-pyrrole-2-carbaldehyde intermediate with a 2-fluorophenylboronic acid.
The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. The general scheme for this reaction involves a palladium catalyst, a base, and a suitable solvent system. The catalyst, often a palladium(0) complex, facilitates the oxidative addition, transmetalation, and reductive elimination steps that form the new carbon-carbon bond.
Key components of the Suzuki coupling reaction include:
Palladium Catalyst: A variety of palladium catalysts can be employed, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand like SPhos. nih.gov The choice of catalyst and ligand is crucial for achieving high yields and reaction rates.
Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and phosphates. mdpi.commdpi.com
Solvent: The solvent system typically consists of an organic solvent such as dioxane, dimethoxyethane (DME), or tetrahydrofuran (B95107) (THF), often with the addition of water to dissolve the inorganic base. mdpi.comnih.gov
A specific synthetic route for a similar compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, utilizes a Suzuki coupling reaction between a brominated pyrrole derivative and 2-fluorophenylboronic acid. chemicalbook.comchemicalbook.com This same strategy is directly applicable to the synthesis of the 2-carbaldehyde isomer. The reaction of a protected 5-bromo-1H-pyrrole-2-carbaldehyde with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base would yield the desired 5-(2-fluorophenyl) substituted pyrrole.
| Catalyst/Ligand | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | mdpi.comresearchgate.net |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 °C | nih.gov |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Room Temp to 80 °C | nih.gov |
Multi-Step Synthesis from Accessible Starting Materials
The synthesis of this compound is typically achieved through a multi-step pathway that builds the molecule sequentially. A common and logical approach starts with a simple, commercially available pyrrole, which is then functionalized in a controlled manner.
One plausible synthetic route can be outlined as follows:
N-Protection of Pyrrole: The synthesis often begins with the protection of the pyrrole nitrogen to prevent side reactions in subsequent steps. A bulky protecting group like triisopropylsilyl (TIPS) can be introduced by reacting pyrrole with triisopropylsilyl chloride. chemicalbook.com
Formylation: The introduction of the carbaldehyde group at the C2 position is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.com The reaction is highly regioselective for the C2 position in unprotected or N-protected pyrroles due to the electron-donating nature of the nitrogen atom. chemistrysteps.com
Halogenation at C5: To prepare the molecule for the cross-coupling reaction, a halogen atom must be introduced at the C5 position. This can be accomplished using a halogenating agent such as N-bromosuccinimide (NBS) to yield the 5-bromo-1H-pyrrole-2-carbaldehyde intermediate. chemicalbook.com
Suzuki Coupling: As detailed in the previous section, the 5-bromo intermediate is then coupled with 2-fluorophenylboronic acid using a palladium catalyst to form the C-C bond and introduce the 2-fluorophenyl moiety. chemicalbook.comchemicalbook.com
Deprotection: If an N-protecting group was used, a final deprotection step is necessary to yield the target compound, this compound.
An alternative approach involves constructing the pyrrole ring with the 2-fluorophenyl group already attached. One patented method for a similar isomer involves a one-step synthesis from 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, using Raney nickel as a catalyst under acidic conditions. patsnap.com This highlights a different strategy where the pyrrole ring is formed through reductive cyclization.
Optimization of Reaction Conditions and Process Efficiency in Pyrrole Carbaldehyde Synthesis
Vilsmeier-Haack Reaction Optimization:
Reagent Stoichiometry: The molar ratio of the pyrrole substrate to the Vilsmeier reagent (POCl₃/DMF) can be adjusted to ensure complete conversion while minimizing the formation of byproducts.
Temperature and Time: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity. Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps determine the optimal reaction time.
Suzuki Coupling Optimization: The efficiency of the Suzuki coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent.
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for industrial applications. Catalyst loading is often optimized to be as low as possible without significantly compromising reaction time or yield.
Base and Solvent Choice: The strength and solubility of the base, along with the polarity of the solvent, affect the reaction kinetics. As shown in Table 2, different combinations are effective, and screening may be necessary to identify the optimal system for a specific substrate. For instance, patent literature describes reacting 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with hydrogen in the presence of a palladium on carbon catalyst, where variables like the solvent (tetrahydrofuran), the base (sodium acetate), and the temperature (30±10°C) are specified to control the reaction and minimize impurities. patsnap.com
| Parameter | Condition 1 | Condition 2 | Effect on Efficiency |
|---|---|---|---|
| Starting Material | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | - |
| Catalyst | 3% Palladium on Carbon | 3% Palladium on Carbon | Catalyst activity and loading impact reaction speed and cost. |
| Solvent | Tetrahydrofuran | Tetrahydrofuran | Solvent choice affects solubility and reaction rates. |
| Base | Anhydrous Sodium Acetate | Sodium Acetate | Base is crucial for the reaction mechanism; its strength and amount are optimized. |
| Temperature | 30±10 °C | 30±10 °C | Temperature control is vital for selectivity and preventing side reactions. |
| Pressure | 0.4±0.1 MPa (Hydrogen) | Hydrogen Atmosphere | Pressure of H₂ gas influences the rate of hydrogenation. |
| Purity (HPLC) | 89.73% | 91.96% | Optimized conditions lead to higher purity, reducing purification efforts. |
Data derived from patent examples for a related synthesis. patsnap.com
Advanced Techniques for Product Isolation and Purification in Pyrrole Chemistry
Achieving high purity of the final this compound product is critical, especially for applications in medicinal chemistry. A combination of standard and advanced techniques is employed for isolation and purification.
Initial Work-up and Isolation: Following the completion of the reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture, separating the organic and aqueous layers, and washing the organic layer to remove residual reagents and inorganic salts. The crude product is then isolated by evaporating the solvent under reduced pressure. One documented procedure involves filtering the reaction product, washing the filter residue with a solvent like tetrahydrofuran, separating the filtrate, and distilling the organic layer under reduced pressure. patsnap.com The resulting solid can then be redissolved and washed with an acidic solution to remove basic impurities. patsnap.com
Purification Techniques:
Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; toluene (B28343) has been reported as a purification solvent for a similar pyrrole derivative. chemicalbook.comchemicalbook.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A suitable solvent system (eluent) is selected to move the components of the mixture through the stationary phase (silica gel) at different rates, allowing for their separation.
Advanced Chromatographic Methods: In cases where very high purity is required, more advanced techniques such as preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) may be utilized. These methods offer superior resolution and are capable of separating closely related impurities.
The final purity of the compound is typically assessed using analytical techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Derivatization Pathways of 5 2 Fluorophenyl 1h Pyrrole 2 Carbaldehyde
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.com This reactivity is significantly greater than that of benzene, allowing for reactions to occur under milder conditions. pearson.com In substituted pyrroles, the position of substitution is directed by the existing substituents. For 5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde, the pyrrole ring is substituted at the C2 and C5 positions.
Pyrroles generally undergo electrophilic substitution preferentially at the α-position (C2 or C5) due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion). pearson.com Since both α-positions in this molecule are already substituted, electrophilic attack would be expected to occur at one of the β-positions (C3 or C4). The directing effects of the existing substituents play a crucial role. The 2-formyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the 5-(2-fluorophenyl) group's effect is more complex, involving both inductive and resonance effects.
Research on related pyrrole derivatives indicates that electrophilic substitution, such as formylation and acetylation, on N-substituted pyrroles predominantly yields 2-substituted products, which can then be isomerized to 3-substituted products under acidic conditions. researchgate.netnih.gov While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles of pyrrole chemistry suggest that reactions like nitration, halogenation, and sulfonation would likely occur at the C3 or C4 position, with the precise regioselectivity depending on the reaction conditions and the nature of the electrophile.
Transformations of the Formyl Group (–CHO)
The aldehyde functional group is one of the most versatile in organic chemistry, and the formyl group of this compound is no exception. It can undergo a wide range of transformations, providing access to a diverse array of derivatives.
The formyl group can be readily reduced to a primary alcohol or completely reduced to a methyl group.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, (5-(2-fluorophenyl)-1H-pyrrol-2-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and proceed under mild conditions.
Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods such as the Wolff-Kishner or Clemmensen reductions. These more vigorous reaction conditions allow for the synthesis of 2-methyl-5-(2-fluorophenyl)-1H-pyrrole.
A patent describes a one-pot method to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from 2-(2-fluorobenzoyl)malononitrile using a metal catalyst and a reducing agent. patsnap.com Another patent details a multi-step synthesis that involves a hydrogenation reduction step to obtain the final product. google.com
The aldehyde group is easily oxidized to a carboxylic acid. This transformation can be effected by a range of oxidizing agents, from mild reagents like Tollens' reagent (silver oxide in ammonia) to stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The resulting 5-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. A patent mentions the oxidation of (5-(2-fluorophenyl)lH-pyrrol-3-yl)-methanol to 5-(2-fluorophenyl)lH-pyrrole-3-carbaldehyde with a high yield using sodium bromate (B103136) and sulfuric acid. chemicalbook.com
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles.
Schiff Base Formation: Reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. These imine derivatives are themselves versatile intermediates for further functionalization.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene group, such as malonic acid derivatives or nitriles, in the presence of a basic catalyst like piperidine. rsc.org This pathway is useful for carbon-carbon bond formation and the synthesis of α,β-unsaturated systems. Research on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles in ionic liquids has shown good to excellent yields of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. rsc.org
Wittig Reaction: The formyl group can also react with phosphorus ylides in the Wittig reaction to produce alkenes, providing another important route for C-C bond formation.
Reactivity of the Fluorophenyl Substituent (e.g., Potential for Further Functionalization, Halogen-Bonding Interactions)
The 2-fluorophenyl group attached to the pyrrole ring also influences the molecule's reactivity and potential for further derivatization.
Further Functionalization: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the phenyl ring. While the phenyl ring is less reactive than the pyrrole nucleus, under appropriate conditions, further substitution on the phenyl ring is possible. Nucleophilic aromatic substitution (SNAAr) is also a possibility, particularly if there are additional electron-withdrawing groups on the phenyl ring, although the fluorine atom is not as good a leaving group as heavier halogens.
Halogen-Bonding Interactions: The fluorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. This interaction can influence the molecule's conformation, crystal packing, and interactions with biological targets. The pentafluorophenyl group, for instance, is known for its face-to-face stacking interactions. nih.gov The fluorine atom enhances the electronic properties of the compound, which can influence its biological activity.
N-Functionalization of the Pyrrole Ring (e.g., N-Alkylation, N-Acylation, N-Sulfonylation)
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents. The N-H proton is also weakly acidic and can be removed by a base.
N-Alkylation: The pyrrole nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom.
N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acid byproduct. The resulting N-acylpyrroles are generally more stable than their N-alkyl counterparts.
N-Sulfonylation: The pyrrole nitrogen can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride or pyridinylsulfonyl chloride, in the presence of a base. nih.gov This leads to the formation of N-sulfonylpyrrole derivatives. For example, 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde is a known derivative. nih.gov
These N-functionalization reactions are important for modifying the electronic properties of the pyrrole ring and for introducing functionalities that can alter the molecule's biological activity or physical properties. For instance, N-Boc-2,5-dihydro-1H-pyrrole is used in highly enantio- and diastereoselective C–H functionalization reactions. nih.gov
Application in Multi-Component Reaction Sequences
The aldehyde functional group and the reactive pyrrole ring of this compound make it a valuable substrate for multi-component reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product, thereby minimizing waste and saving time and resources. A significant application of this compound in MCRs is in the synthesis of fused heterocyclic systems, particularly pyrrolo[1,2-a]pyrazines.
Research has demonstrated that pyrrole-2-carbaldehyde derivatives can participate in MCRs to construct the pyrrolo[1,2-a]pyrazine (B1600676) scaffold. nih.govnih.gov This class of compounds is of considerable interest in medicinal chemistry due to its presence in various biologically active molecules. The general strategy involves the reaction of a 2-formylpyrrole derivative with an amine source and another component that facilitates the formation of the pyrazine (B50134) ring.
A plausible multi-component approach for the derivatization of this compound involves a sequence initiated by the formation of an enamine or a related reactive intermediate. For instance, the reaction of a substituted pyrrole-2-carbaldehyde with N,N-dimethylformamide dimethylacetal (DMFDMA) can generate a reactive enaminone intermediate. This intermediate can then undergo a cyclization-condensation reaction with an amine, such as ammonium (B1175870) acetate (B1210297), to yield the corresponding pyrrolo[1,2-a]pyrazine. nih.gov
In a similar vein, the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with ortho-phenylenediamines in the presence of an acid catalyst can lead to the formation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization cascade. nih.gov This highlights the versatility of the pyrrole-2-carbaldehyde moiety in constructing complex, fused heterocyclic systems via MCRs.
The application of this compound in such MCRs would lead to the formation of novel 7-(2-fluorophenyl)pyrrolo[1,2-a]pyrazine derivatives. The specific substituents on the resulting pyrazine ring would depend on the other components used in the reaction. This approach offers a powerful tool for generating a library of diverse molecules for biological screening and drug discovery.
The table below outlines a representative multi-component reaction for the synthesis of a 7-(2-fluorophenyl)pyrrolo[1,2-a]pyrazine derivative, based on analogous reactions reported in the literature. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type | Reported Yield (for analogous systems) |
|---|---|---|---|---|---|
| This compound | N,N-Dimethylformamide dimethylacetal (DMFDMA) | Ammonium Acetate | 7-(2-Fluorophenyl)pyrrolo[1,2-a]pyrazine | Multi-component cyclization-condensation | 57-80% |
Spectroscopic and Advanced Analytical Methodologies for Structural Characterization of 5 2 Fluorophenyl 1h Pyrrole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, ¹H and ¹³C NMR would provide definitive proof of its constitution and the specific arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehydic proton (-CHO) would appear as a singlet significantly downfield, typically in the range of 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton of the pyrrole (B145914) ring would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but generally found far downfield (often >10 ppm). The protons on the pyrrole ring (at the 3- and 4-positions) would appear as doublets or multiplets in the aromatic region (6.0-7.5 ppm). The four protons of the 2-fluorophenyl group would also resonate in the aromatic region (7.0-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (~180 ppm). The carbons of the aromatic rings (pyrrole and fluorophenyl) would resonate between 110 and 165 ppm. The carbon atom bonded to the fluorine (C2' of the phenyl ring) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a key identifying feature.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons on the pyrrole and fluorophenyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, solidifying the assignment of the entire molecular framework, including the connection between the two ring systems.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet | Deshielded by carbonyl group. |
| Pyrrole N-H | > 10.0 | Broad Singlet | Shift is solvent/concentration dependent. |
| Pyrrole H3/H4 | 6.0 - 7.5 | Doublet/Multiplet | Aromatic region, coupled to each other. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, HRMS, DART-MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.
Molecular Weight Determination: For this compound (molecular formula C₁₁H₈FNO), the nominal molecular weight is 189.19 g/mol . evitachem.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. The expected [M+H]⁺ ion would have a precise m/z value that can be calculated and compared against the experimental result.
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion would fragment in a predictable manner. Key fragmentation pathways for related pyrrole-2-carbaldehydes include the loss of the formyl group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) to produce a stable pyrrolyl cation fragment. The presence of the fluorophenyl group would lead to characteristic fragments corresponding to the fluorophenyl moiety or the loss of fluorine-containing fragments. Analyzing these fragmentation patterns helps to piece together the molecular structure.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp peak between 1650 and 1700 cm⁻¹ would be indicative of the C=O stretch of the conjugated aldehyde. The N-H stretching vibration of the pyrrole ring would appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching bands for both the pyrrole and phenyl rings would appear in the 1400-1600 cm⁻¹ region. A distinct C-F stretching band would also be present, typically between 1100 and 1250 cm⁻¹. evitachem.com
Interactive Data Table: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1650 - 1700 |
| Pyrrole (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The structure of this compound contains a highly conjugated system encompassing the phenyl ring, the pyrrole ring, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region. The parent pyrrole molecule exhibits a π-π* transition around 210 nm. researchgate.net The addition of the aldehyde and fluorophenyl substituents would extend the conjugation, causing a bathochromic (red) shift to longer wavelengths, likely in the 250-350 nm range.
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H and the aldehyde oxygen, which govern the crystal packing arrangement. This method stands as the ultimate proof of structure, confirming the connectivity and stereochemistry unequivocally.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)
Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be appropriate. Detection using a UV detector set to the absorption maximum of the compound would allow for quantification of the main peak area relative to any impurity peaks, providing a percentage purity value.
Computational Chemistry and Theoretical Investigations of Fluorophenyl Pyrrole Carbaldehydes
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. asrjetsjournal.org For 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). asrjetsjournal.org
Studies on the parent compound, pyrrole-2-carboxaldehyde, reveal the presence of conformers, with the cis form being more stable due to an intramolecular hydrogen bond between the N-H group of the pyrrole (B145914) and the carbonyl oxygen. researchgate.net A similar interaction is expected in this compound, influencing the planarity and relative orientation of the aldehyde group with respect to the pyrrole ring. DFT calculations can precisely quantify the energy difference between various conformers and locate the global minimum energy structure, providing key data on the molecule's stability.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: These are representative values based on typical DFT calculations for similar heterocyclic aldehydes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (aldehyde) | 1.22 Å |
| Bond Length (Å) | N-H (pyrrole) | 1.01 Å |
| Bond Length (Å) | C-F (phenyl) | 1.35 Å |
| Bond Angle (°) | O=C-H (aldehyde) | 121.5° |
| Dihedral Angle (°) | C(pyrrole)-C(phenyl) | ~30-40° |
Frontier Molecular Orbital (FMO) theory is a central concept for describing chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring system. The LUMO, conversely, is likely localized on the electron-withdrawing carbaldehyde group and the fluorophenyl ring. This distribution identifies the pyrrole ring as the likely site for electrophilic attack and the aldehyde carbon as a primary site for nucleophilic attack. DFT calculations can precisely map these orbitals and quantify their energies, providing valuable reactivity descriptors. asrjetsjournal.org
Table 2: Calculated Quantum Chemical Descriptors for Pyrrole Carbaldehyde Derivatives Note: Values are illustrative and derived from methodologies applied to similar compounds. asrjetsjournal.org
| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.1 eV | Chemical reactivity and stability |
| Ionization Potential | IP | 6.2 eV | Energy to remove an electron |
| Electron Affinity | EA | 2.1 eV | Energy released when gaining an electron |
| Global Hardness | η | 2.05 eV | Resistance to change in electron distribution |
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. asrjetsjournal.orgresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrostatic attractions. digitellinc.comproteopedia.org The map displays regions of negative potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are susceptible to nucleophilic attack. researchgate.net
For this compound, an EPS map would reveal a significant negative potential around the carbonyl oxygen atom of the aldehyde group, making it a primary hydrogen bond acceptor site. asrjetsjournal.org The area around the acidic N-H proton of the pyrrole ring would exhibit a strong positive potential, identifying it as a hydrogen bond donor site. researchgate.net This information is crucial for understanding its binding behavior with biological targets or its self-assembly in the solid state.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions in a simulated environment that can include solvent effects. nih.govnih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, serving as a powerful complement to experimental characterization. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. asrjetsjournal.org These theoretical predictions are highly valuable for assigning experimental spectra and confirming the molecular structure.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. asrjetsjournal.org By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch, N-H stretch). nih.gov Comparing the computed spectrum with the experimental one helps validate both the structural assignment and the computational model.
Table 3: Comparison of Hypothetical Experimental and In Silico Spectroscopic Data Note: These values are representative examples for demonstrating the predictive power of computational methods. asrjetsjournal.org
| Spectroscopic Data | Functional Group | Experimental Value | Calculated Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | CHO (aldehyde) | ~9.5 ppm | ~9.4 ppm |
| ¹H NMR Chemical Shift (ppm) | NH (pyrrole) | ~10.0 ppm | ~9.9 ppm |
| ¹³C NMR Chemical Shift (ppm) | C=O (aldehyde) | ~180 ppm | ~179 ppm |
| IR Frequency (cm⁻¹) | N-H stretch | ~3400 cm⁻¹ | ~3410 cm⁻¹ |
| IR Frequency (cm⁻¹) | C=O stretch | ~1680 cm⁻¹ | ~1675 cm⁻¹ |
Mechanistic Studies of Chemical Transformations Involving Pyrrole Carbaldehydes through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which govern the reaction rate, and provides a three-dimensional view of the atomic rearrangements that occur during the chemical transformation. asrjetsjournal.org
For this compound, the aldehyde group is a key site for chemical transformations such as oxidation to a carboxylic acid or reduction to an alcohol. evitachem.com Computational studies can model these reactions to understand their feasibility and selectivity. For instance, modeling the addition of a nucleophile to the carbonyl carbon can reveal the transition state structure and the energy barrier for the reaction. Furthermore, more complex phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can be relevant in pyrrole-aldehydes, can be investigated to understand the molecule's photophysical behavior. researchgate.net
Applications of 5 2 Fluorophenyl 1h Pyrrole 2 Carbaldehyde in Materials Science and Organic Functional Systems
Role as a Building Block for Advanced Organic Materials
The inherent reactivity of the aldehyde functional group in 5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde allows it to serve as a crucial starting point for the synthesis of more complex, functional organic molecules. This reactivity, coupled with the electronic properties of the fluorinated pyrrole (B145914) core, makes it a valuable building block for a variety of advanced materials.
The pyrrole scaffold is a common feature in many fluorescent molecules and organic dyes. The aldehyde group on the this compound can readily undergo condensation reactions with various nucleophiles to create extended π-conjugated systems, which are essential for fluorescence. For instance, reaction with compounds containing active methylene (B1212753) groups can lead to the formation of new chromophores. While specific research on fluorescent probes derived directly from this compound is not extensively documented, the synthesis of fluorescent pyrrole-based molecules for applications such as cyclooxygenase-2 (COX-2) probes demonstrates the utility of the pyrrole core in creating molecules that can absorb and emit light for sensing and imaging applications. nih.gov The fluorophenyl group can further modulate the photophysical properties of any resulting dyes, potentially leading to enhanced quantum yields and stability.
Table 1: Potential Photophysical Properties of Dyes Derived from Pyrrole-2-carbaldehydes
| Property | Typical Range for Pyrrole-Based Dyes | Potential Influence of 2-Fluorophenyl Group |
|---|---|---|
| Absorption Max (λmax) | 400-600 nm | Bathochromic or hypsochromic shift |
| Emission Max (λem) | 450-650 nm | Enhanced quantum yield |
| Stokes Shift | 20-100 nm | Modulation of shift magnitude |
| Molar Extinction Coefficient (ε) | 10,000-100,000 M-1cm-1 | Potential increase due to extended conjugation |
This table is illustrative and based on general properties of pyrrole-based dyes; specific values for derivatives of this compound would require experimental verification.
Conjugated polymers are a class of organic materials that possess alternating single and double bonds, allowing for the delocalization of π-electrons along the polymer backbone. This structure is responsible for their semiconductor properties. Pyrrole itself can be polymerized to form polypyrrole, a well-known conducting polymer. patsnap.com The aldehyde functionality of this compound provides a synthetic handle to incorporate this moiety into larger conjugated systems through reactions like the Wittig or Knoevenagel condensation.
Polymers containing pyrrole units in their conjugated backbone have been synthesized and shown to have interesting one- and two-photon absorption properties. nih.gov These materials are promising for applications in optoelectronics. The incorporation of the this compound unit could lead to polymers with tailored electronic properties. The electron-withdrawing nature of the fluorophenyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which is crucial for its performance in electronic devices. researchgate.net Diketopyrrolopyrrole (DPP)-based polymers, which share the pyrrole core, have shown high charge carrier mobility in organic field-effect transistors (OFETs). chalmers.se
Table 2: Electronic Properties of Representative Pyrrole-Containing Conjugated Polymers
| Polymer Type | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Potential Application |
|---|---|---|---|---|
| Donor-Acceptor Copolymer | -5.0 to -5.5 | -3.0 to -3.5 | 1.5 - 2.0 | Organic Solar Cells, OFETs |
| Thienyl-Pyrrole Polymer | -4.8 to -5.2 | -2.5 to -3.0 | 1.8 - 2.2 | OFETs, Electrochromic Devices |
| Pyrrole Homopolymer (doped) | N/A | N/A | N/A | Conductive Coatings, Sensors |
This table presents typical data for the class of pyrrole-containing polymers to illustrate their electronic characteristics.
The development of efficient organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the design of novel organic materials with specific electronic and photophysical properties. Materials based on π-conjugated organic molecules, including those with pyrrole units, are excellent candidates for these applications due to their high charge carrier mobility and photochemical stability. jmaterenvironsci.com
In OLEDs, pyrrole-containing compounds can be used in the emissive layer or as host materials. The ability to tune the emission color by modifying the chemical structure is a key advantage of organic materials. raco.cat For OSCs, pyrrole-based polymers can act as the electron donor material in the active layer. nih.gov The energy levels of the donor and acceptor materials must be well-matched to ensure efficient charge separation. The presence of the 2-fluorophenyl group in polymers derived from this compound could help in fine-tuning these energy levels for optimal device performance. Recent advancements have seen pyrrole-based non-fused acceptors contribute to highly efficient and stable organic solar cells. nih.gov
Contributions to Supramolecular Chemistry and Self-Assembled Architectures
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features that make it a candidate for forming well-defined supramolecular structures.
The pyrrole N-H group is a hydrogen bond donor, while the oxygen atom of the carbaldehyde group is a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, leading to self-assembly into chains or more complex networks. A related compound, 5-phenyl-1H-pyrrole-2-carbonyl azide, has been shown to form dimeric structures through hydrogen bonding in the solid state. researchgate.net It is plausible that this compound could engage in similar interactions. Furthermore, the aromatic pyrrole and fluorophenyl rings can participate in π-π stacking interactions, further stabilizing the self-assembled architectures. Such organized structures are of interest for creating materials with anisotropic properties, for example, in the field of organic electronics where ordered molecular packing can enhance charge transport. The formation of self-assembled monolayers (SAMs) on surfaces is another area where this molecule could find application, potentially modifying electrode work functions in electronic devices. mdpi.com
Design and Fabrication of Chemosensors and Recognition Elements
Chemosensors are molecules designed to bind selectively to a specific analyte (ion or molecule) and produce a detectable signal, such as a change in color or fluorescence. The pyrrole ring is a well-known component in the design of anion receptors, due to the ability of the N-H proton to act as a hydrogen bond donor.
The this compound could be elaborated into more complex structures to create binding pockets for specific analytes. For example, the aldehyde group can be used to link multiple pyrrole units together, creating a macrocyclic structure capable of encapsulating an ion. The signaling mechanism could be a change in the fluorescence or UV-vis absorption spectrum upon binding of the analyte. Pyrrole-based Schiff base chemosensors have been developed for the detection of various metal ions. researchgate.net By reacting this compound with appropriate amines, novel Schiff base ligands could be synthesized and their sensing properties towards different cations and anions could be investigated. The fluorophenyl group might also play a role in modulating the selectivity and sensitivity of such chemosensors.
Strategic Utility of 5 2 Fluorophenyl 1h Pyrrole 2 Carbaldehyde in Complex Organic Synthesis
Intermediate in the Construction of Macrocyclic Systems (e.g., Porphyrinoids, Corroles)
The synthesis of porphyrinoids, a class of macrocyclic compounds essential to various biological processes and materials science applications, often relies on the condensation of pyrrolic subunits with aldehydes. Methodologies such as the Lindsey or Adler-Longo syntheses provide pathways to meso-substituted porphyrins through the acid-catalyzed reaction of pyrrole (B145914) with an aldehyde, followed by oxidation. nih.govnih.gov
While direct literature examples detailing the use of 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde are not prevalent, its structure is well-suited for established porphyrin synthesis protocols. Specifically, it can be employed in a mixed aldehyde condensation reaction. For instance, the co-condensation of this compound, a different aromatic aldehyde (e.g., benzaldehyde), and pyrrole would theoretically lead to the formation of an A3B-type porphyrin. In this macrocycle, three meso positions would be substituted with the second aldehyde's aryl group, and one position would bear the pyrrole moiety derived from the title compound. The presence of the 2-fluorophenyl group on the condensing pyrrole itself would result in a β-substituted porphyrin, adding significant steric and electronic perturbation to the final macrocycle.
The general reaction scheme for such a synthesis is outlined below.
Table 1: Representative Lindsey Synthesis for A3B-type Porphyrins
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |
|---|
This strategic placement of a bulky, electron-withdrawing group directly on one of the pyrrolic subunits can be used to fine-tune the electronic properties, solubility, and coordination behavior of the resulting porphyrinoid system.
Scaffold for the Annulation of Novel Heterocyclic Ring Systems
The aldehyde and the endocyclic nitrogen atom of this compound form a reactive 1,4-dipolar system, making it an ideal substrate for annulation reactions, particularly [4+2] cycloadditions. This reactivity allows for the efficient construction of fused N-heterocyclic systems, such as indolizines.
Research has demonstrated that pyrrole-2-carbaldehyde derivatives can undergo a base-promoted [4+2] annulation with β,γ-unsaturated α-ketoesters. rsc.orgresearchgate.net This reaction, often facilitated by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), proceeds under mild conditions to afford multisubstituted 5,6-dihydroindolizines in good yields. The 5-(2-fluorophenyl) group on the pyrrole scaffold would be retained in the final product, providing a direct route to highly functionalized indolizine (B1195054) cores.
Furthermore, an oxidative [4+2] annulation has been developed using pyrrole-2-carbaldehyde derivatives and o-hydroxyphenyl propargylamines. researchgate.net This process leads to the formation of 5,6,7-trisubstituted indolizines, which are important structural motifs in natural products and pharmaceuticals.
Table 2: Annulation Reactions Using Pyrrole-2-Carbaldehyde Scaffolds
| Reaction Type | Reactants | Catalyst/Reagent | Resulting Heterocycle |
|---|---|---|---|
| Base-Promoted [4+2] Annulation | Pyrrole-2-carbaldehyde derivative, β,γ-Unsaturated α-ketoester | DBN | 5,6-Dihydroindolizine |
These annulation strategies transform the simple pyrrole scaffold into more complex, rigid heterocyclic systems, demonstrating the compound's value in generating molecular diversity.
Precursor in the Development of Ligands for Coordination Chemistry
The aldehyde functionality of this compound is a convenient handle for the synthesis of various ligands, most notably Schiff base ligands. These ligands are formed through a straightforward condensation reaction between the aldehyde and a primary amine. chemijournal.comoncologyradiotherapy.com The resulting imine (-C=N-) bond, in conjunction with the pyrrolic nitrogen, can create a bidentate or polydentate coordination environment capable of chelating to a wide range of metal ions.
The synthesis is typically a one-step process, often requiring only gentle heating in a suitable solvent like ethanol. By varying the amine component, a diverse library of ligands can be generated. For example, reaction with a simple aniline (B41778) derivative produces a bidentate N,N'-donor ligand, while reaction with ethylenediamine (B42938) yields a tetradentate N4 ligand. The 2-fluorophenyl group remains as a peripheral substituent that can influence the steric and electronic properties of the final metal complex. cu.edu.eg
Table 3: Synthesis of Potential Schiff Base Ligands
| Amine Reactant | Resulting Ligand Type | Potential Donor Atoms |
|---|---|---|
| Aniline | Bidentate | Imine Nitrogen, Pyrrole Nitrogen |
| Ethylenediamine | Tetradentate | 2x Imine Nitrogen, 2x Pyrrole Nitrogen (in a 2:1 ligand-to-amine product) |
The ability to easily synthesize these chelating agents makes this compound a valuable starting material for applications in catalysis, materials science, and bioinorganic chemistry.
Synthetic Pathways to Advanced Bioactive Scaffolds
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. biolmolchem.comnih.gov this compound serves as an excellent starting point for the design and synthesis of novel and advanced scaffolds with potential bioactivity, focusing purely on the synthetic methodology.
One of the most direct pathways to an advanced bioactive scaffold is through the annulation reactions previously discussed. The indolizine core generated from [4+2] cycloadditions is a key feature in a variety of biologically active alkaloids and synthetic compounds. researchgate.net By using this compound, medicinal chemists can introduce the specific 2-fluorophenyl moiety into these complex frameworks.
Beyond annulation, the aldehyde group offers a gateway to a multitude of chemical transformations for scaffold diversification:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) converts the aldehyde into an aminomethyl group, allowing for the introduction of basic side chains common in many pharmaceuticals.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of various functionalized substituents.
Oxidation/Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to a primary alcohol provides alternative functional groups for further derivatization, such as ester or ether formation.
These well-established synthetic transformations, when applied to the unique trifunctional core of this compound, provide a robust platform for the methodological construction of diverse and complex molecular scaffolds for further investigation.
Emerging Research Directions and Future Perspectives in the Chemistry of 5 2 Fluorophenyl 1h Pyrrole 2 Carbaldehyde
Development of Innovative and Sustainable Synthetic Methodologies (e.g., Green Chemistry, Flow Chemistry, Photocatalysis)
The drive towards more environmentally benign and efficient chemical manufacturing has led to the exploration of innovative synthetic methodologies for producing pyrrole (B145914) derivatives. These approaches aim to reduce waste, minimize energy consumption, and improve safety and scalability.
Green Chemistry Approaches: Principles of green chemistry are being increasingly applied to the synthesis of pyrrole scaffolds. Methodologies such as one-pot, multi-component reactions are gaining traction as they reduce the need for intermediate purification steps, thus saving time, solvents, and energy. nih.govsemanticscholar.org The use of environmentally friendly solvents like water or water-ethanol mixtures is a key area of development, offering a greener alternative to traditional volatile organic solvents. nih.gov Furthermore, the development of enzymatic synthesis pathways, potentially using CO2 as a feedstock, represents a frontier in sustainable chemistry for producing pyrrole aldehydes and other valuable chemical precursors. mdpi.com
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and superior scalability. The synthesis of various pyrrole derivatives using classical methods like the Paal-Knorr and Hantzsch reactions has been successfully adapted to flow reactor systems. acs.orgrsc.orguc.pt This technology allows for rapid optimization and production, with some processes achieving production rates of over 50 grams per hour in laboratory-scale microreactors. acs.org Adopting a flow-based synthesis for 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde could streamline its production, making it more cost-effective and efficient. syrris.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. rsc.org These reactions are typically conducted under mild, room-temperature conditions and can utilize simple, inexpensive organic molecules like benzophenone (B1666685) or Eosin Y as metal-free photocatalysts. researchgate.netrsc.org This approach avoids the need for costly and toxic transition metal catalysts. rsc.org Photocatalytic methods, including [3+2] annulation and multi-component strategies, have been developed for the construction of highly substituted pyrrole architectures, showcasing the potential for a more sustainable synthesis of fluorinated pyrrole aldehydes. researchgate.netrsc.org
Table 1: Comparison of Sustainable Synthetic Methodologies for Pyrrole Synthesis
| Methodology | Key Principles | Advantages | Potential Application for this compound |
| Green Chemistry | Waste reduction, use of renewable feedstocks, safer solvents, catalysis. nih.gov | Reduced environmental impact, lower costs, improved atom economy. | Synthesis in aqueous media; one-pot multi-component reactions to build the core structure. nih.govsemanticscholar.org |
| Flow Chemistry | Continuous processing in microreactors, precise control over reaction parameters. acs.orgsyrris.com | Enhanced safety, rapid optimization, easy scalability, high reproducibility. acs.org | High-throughput synthesis and scale-up of production for pharmaceutical applications. uc.pt |
| Photocatalysis | Use of visible light as a traceless reagent, metal-free catalysts. rsc.org | Mild reaction conditions, high functional group tolerance, energy efficiency. | Metal-free C-H functionalization or cycloaddition reactions to form the substituted pyrrole ring. rsc.orgrsc.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Research is expanding beyond the conventional reactions of the aldehyde and pyrrole moieties to uncover novel transformations that can generate molecular complexity from the this compound scaffold.
One such unconventional approach is the ring transformation of arylfuran-2-carbaldehydes using anilines to yield diarylpyrrole-2-carbaldehydes, demonstrating a creative method for synthesizing 5-arylpyrrole aldehydes. raco.cat For the target molecule itself, the existing functional groups can be modified in innovative ways. For instance, the trifluoroacetylation of pyrrole-2-carbaldehyde acetals at low temperatures allows for the introduction of a trifluoroacetyl group, a valuable moiety in medicinal chemistry, which can be followed by deprotection to yield the functionalized aldehyde. researchgate.net
Furthermore, the reactivity of the pyrrole ring itself is an area of exploration. In highly substituted systems, pyrrole oxidation can lead to a ring-opening reaction, producing a dicarbonyl compound, which represents a significant departure from typical electrophilic substitution reactions. rsc.org The aldehyde group can also serve as a crucial handle in multicomponent reactions, enabling the direct synthesis of complex, α-functionalized pyrroles by reacting with enamines and various nucleophiles. rsc.org These novel reactivity patterns open new avenues for using this compound as a versatile intermediate for diverse and complex chemical structures.
Integration of Advanced Computational Approaches for Rational Design and Discovery
Advanced computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules based on the fluorophenyl pyrrole scaffold. These in silico methods provide deep insights into molecular properties, guiding experimental work and reducing the need for trial-and-error synthesis.
Density Functional Theory (DFT) is widely used to investigate the fundamental properties of fluoropyrroles. nih.govacs.org These calculations can elucidate physicochemical characteristics, predict molecular stability, and map out electronic properties that govern chemical reactivity and site selectivity. nih.govacs.org Such studies help researchers understand how the fluorine substituent influences the molecule's behavior. For example, computational analysis can predict which sites on the pyrrole ring are most susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov
In the context of drug discovery, computational tools like molecular docking are used to design and screen libraries of pyrrole derivatives for their potential to inhibit specific biological targets, such as enzymes like EGFR, CDK2, or InhA. nih.govresearchgate.net Similarly, in materials science, computational methods are employed to predict the optical and electronic properties of novel pyrrole-based molecules, aiding in the rational design of materials for applications like organic solar cells. nih.govmdpi.com Computational prediction of NMR spectra has also become a valuable tool for identifying reaction products and confirming the structures of newly synthesized compounds. nih.gov
Table 2: Applications of Computational Chemistry in Pyrrole Research
| Computational Method | Application Area | Insights Gained | Reference |
| Density Functional Theory (DFT) | Reactivity & Property Prediction | Electronic structure, molecular stability, site selectivity, toxicity prediction. | nih.govacs.org |
| Molecular Docking | Drug Discovery | Binding affinity to target enzymes, structure-activity relationship (SAR) analysis. | nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Materials Science | Prediction of optical properties (absorption/emission spectra), electronic band gaps for organic electronics. | nih.govmdpi.com |
| NMR Chemical Shift Prediction | Structural Elucidation | Aiding in the identification of isomers and novel reaction products without authentic standards. | nih.gov |
Expansion into Interdisciplinary Research Domains Beyond Established Applications
While this compound is primarily known as a pharmaceutical intermediate, its unique structural and electronic properties make it a promising candidate for applications in diverse, interdisciplinary fields.
Materials Science: The combination of a fluorinated aryl group and a conjugated pyrrole system imparts interesting electronic characteristics. This makes derivatives of this scaffold attractive for use in organic electronics, such as organic solar cells (OSCs) and organic semiconductors. nih.govuoregon.edu The fluorine atom can help tune the material's electronic energy levels (HOMO/LUMO) and improve stability. Fluorinated materials are also known for their hydrophobicity and low refractive indices, properties that could be exploited in the development of specialized polymers and surface coatings.
Fluorescent Probes and Dyes: Pyrrole-2-carbaldehydes are established precursors in the synthesis of BODIPY dyes, a class of highly versatile fluorescent molecules. mdpi.com The incorporation of a fluorophenyl group can modulate the photophysical properties of these dyes, such as their absorption and emission wavelengths and quantum yield. mdpi.com This allows for the rational design of tailored fluorescent probes for applications in biological imaging, chemical sensing, and diagnostics.
Agrochemicals: Pyrrole derivatives are a known class of compounds in agrochemical research, exhibiting a range of biological activities. nih.gov The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance efficacy and metabolic stability. nih.govresearchgate.net Therefore, this compound could serve as a valuable starting point for developing new agrochemical agents.
Rational Design Principles for Next-Generation Fluorophenyl Pyrrole Carbaldehydes with Tailored Reactivity and Properties
The future of fluorophenyl pyrrole carbaldehyde chemistry lies in the ability to rationally design next-generation molecules with precisely tailored functions. This involves the strategic manipulation of the molecular structure to control its electronic, physical, and biological properties.
Tuning Electronic Properties and Reactivity: The electronic nature of the molecule can be fine-tuned by altering the substitution pattern on the phenyl ring. Adding further electron-withdrawing or electron-donating groups, or changing the position of the fluorine atom, can modulate the electron density across the pyrrole core. rsc.org This, in turn, influences the molecule's HOMO-LUMO gap, which is critical for applications in organic electronics, and alters the reactivity of the aldehyde and the pyrrole ring for subsequent chemical transformations. nih.govuoregon.edu
Structure-Activity Relationship (SAR) Guided Design: In medicinal chemistry, SAR studies are crucial for optimizing the biological activity of a lead compound. mdpi.com For derivatives of this compound, systematic modifications—such as replacing the phenyl ring with other heterocycles, altering substituents, or functionalizing the pyrrole nitrogen—can be guided by computational screening and biological testing to develop more potent and selective therapeutic agents. nih.govresearchgate.net The presence of fluorine is a key design element, often enhancing metabolic stability and target binding affinity. nih.govnih.gov
Designing for Specific Functions: Rational design principles can be applied to create molecules for specific interdisciplinary applications. For materials science, the design would focus on creating extended π-conjugated systems to lower the bandgap for solar cell applications or to promote intermolecular interactions that favor efficient charge transport. mdpi.com For fluorescent probes, design efforts would concentrate on modifying the structure to control the fluorescence wavelength and to incorporate specific binding sites for detecting target analytes. mdpi.com This tailored approach will unlock the full potential of the fluorophenyl pyrrole carbaldehyde scaffold far beyond its current applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
